molecular formula C8H11O3P B14252652 Phosphonic acid, [(1S)-1-phenylethyl]- CAS No. 184535-62-4

Phosphonic acid, [(1S)-1-phenylethyl]-

Cat. No.: B14252652
CAS No.: 184535-62-4
M. Wt: 186.14 g/mol
InChI Key: XBMUHYIMRYHJBA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, [(1S)-1-phenylethyl]- is an organic compound characterized by the presence of a phosphonic acid group attached to a phenylethyl moiety. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [(1S)-1-phenylethyl]- can be synthesized through several methods. One common approach involves the reaction of phenylethylamine with phosphorus trichloride, followed by hydrolysis. Another method includes the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions (HCl) or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of phosphonic acids often involves the hydrolysis of phosphorus trichloride with water or steam. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(1S)-1-phenylethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acids, and substituted phenylethyl compounds .

Mechanism of Action

The mechanism of action of phosphonic acid, [(1S)-1-phenylethyl]- involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property makes it effective in enzyme inhibition and as a chelating agent. The compound targets specific molecular pathways, disrupting normal biological processes and leading to its desired effects .

Properties

CAS No.

184535-62-4

Molecular Formula

C8H11O3P

Molecular Weight

186.14 g/mol

IUPAC Name

[(1S)-1-phenylethyl]phosphonic acid

InChI

InChI=1S/C8H11O3P/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11)/t7-/m0/s1

InChI Key

XBMUHYIMRYHJBA-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)P(=O)(O)O

Canonical SMILES

CC(C1=CC=CC=C1)P(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.